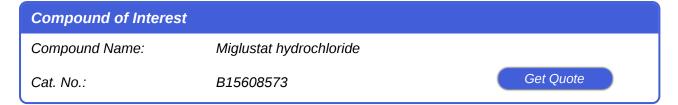


Application Notes and Protocols for Miglustat Hydrochloride in In Vitro Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat hydrochloride, an N-alkylated imino sugar, is a synthetic analog of D-glucose.[1] It is a potent, orally active, and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide, thereby preventing the accumulation of its downstream metabolic products.[2] This mechanism, known as substrate reduction therapy, makes Miglustat a valuable tool for studying and potentially treating glycosphingolipid storage disorders like Gaucher disease type 1 and Niemann-Pick disease type C.[1][2][4] In vitro, Miglustat is utilized to investigate cellular processes involving glycosphingolipid metabolism, autophagy, apoptosis, and inflammation.

Data Presentation: Recommended In Vitro Dosages

The effective concentration of **Miglustat hydrochloride** in in vitro experiments can vary significantly depending on the cell line, assay type, and experimental duration. The following table summarizes reported concentrations for various applications.



Cell Line	Assay Type	Concentration	Notes	Reference(s)
CuFi-1 (human bronchial epithelial)	Anti- inflammatory (IL- 8 mRNA reduction)	IC50: 2 μM	Cells were pretreated for 1 hour before challenge with P. aeruginosa.	[5]
RAW (murine macrophage)	Glucosylceramid e synthase inhibition	IC50: 50 μM	Cells were pre- incubated with Miglustat for 15 minutes.	[5]
Rat Testicular Enzymes	Enzyme Inhibition	IC50: 32 μM	Inhibition of ceramide-glucosyltransfera se.	
Rat Testicular Enzymes	Enzyme Inhibition	IC50: 81 μM	Inhibition of beta- glucosidase 2.	
IB3-1 & CuFi-1 (cystic fibrosis bronchial epithelial)	F508del-CFTR function restoration	200 μΜ	Treatment for 2, 4, and 24 hours.	[6]
HL-60 (human promyelocytic leukemia)	Glycolipid biosynthesis inhibition	0.5 mM (500 μM)	Treatment resulted in a 90% inhibition of glycolipid synthesis.	[7]
Various Cell Lines	General tissue culture model of Gaucher disease	5 - 50 μΜ	Effective range for reversing glucosylceramide storage.	[8]

Signaling Pathway and Experimental Workflow

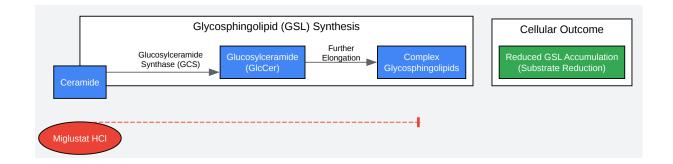




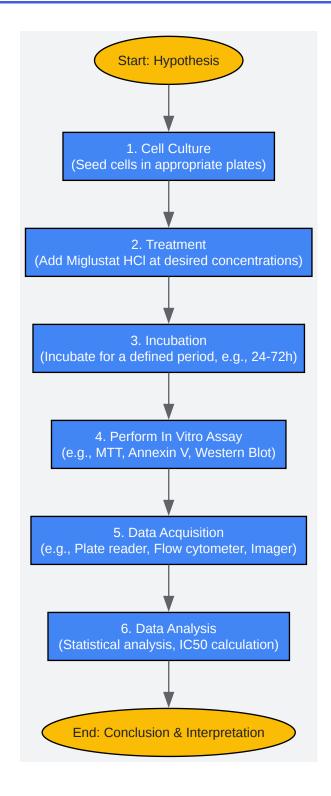


The following diagrams illustrate the mechanism of action of Miglustat and a general workflow for its application in in vitro experiments.









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